REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([CH3:15])[CH:10]=[CH:9]C(S(O)(=O)=O)=C[CH:6]=1.C([O:23][CH2:24][CH3:25])(OCC)OCC.[CH:26]1[CH:31]=CC=C[CH:27]=1>>[O:3]1[CH:31]=[CH:26][CH:27]=[C:2]1[C:1]1([CH2:9][CH2:10][CH:5]([CH3:6])[CH3:15])[O:23][CH2:24][CH2:25][O:4]1
|
Name
|
2-[(4-methyl-1-oxo)pentyl]furan
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 mmol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60 h
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
while removing water via a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional hour
|
Type
|
EXTRACTION
|
Details
|
Extraction and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1(OCCO1)CCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |